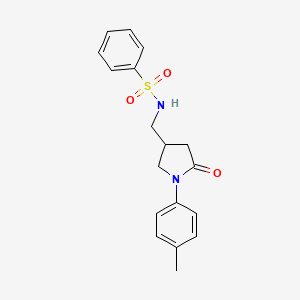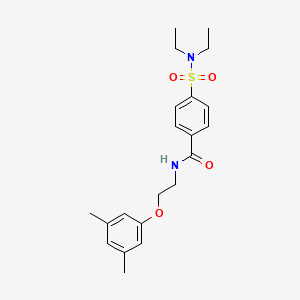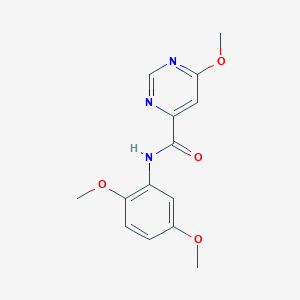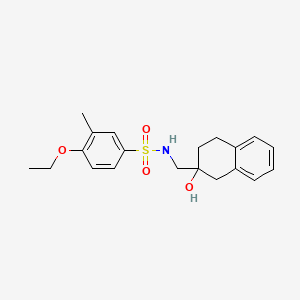
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was studied . The products were isolated by evaporation of the reaction mixtures followed by purification of the residues by DFCC over aluminium oxide, and evaporation of the eluates .科学的研究の応用
Transfer Hydrogenation Processes
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including those similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, have been applied in transfer hydrogenation processes. These processes are important in organic synthesis, particularly in the conversion of ketones to alcohols. Studies have shown that these compounds can act as effective ligands in catalytic systems for transfer hydrogenation, demonstrating broad utility across various ketones and diones (Ruff et al., 2016).
Molecular and Supramolecular Structures
Research into N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide and its derivatives has also focused on their molecular and supramolecular structures. These studies are crucial for understanding the behavior of these compounds in various chemical contexts. Investigations have revealed interesting features, such as hydrogen bonding patterns and the influence of different substituents on molecular conformation (Jacobs et al., 2013).
Anticancer Applications
Certain derivatives of benzenesulfonamide, akin to this compound, have shown promise in anticancer research. These compounds have been synthesized and evaluated for their efficacy against cancer cell lines, with some derivatives demonstrating significant potency (Ghorab & Al-Said, 2012).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide and related compounds. These investigations aim to explore the potential use of these compounds as antimicrobial agents, with some showing effectiveness against various bacterial strains (Ijuomah et al., 2022).
特性
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)20-13-15(11-18(20)21)12-19-24(22,23)17-5-3-2-4-6-17/h2-10,15,19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSCLXNKNBONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)
![(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylphenyl)prop-2-enamide](/img/structure/B2645253.png)

![9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2645259.png)
![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2645263.png)



![1-Carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B2645269.png)
